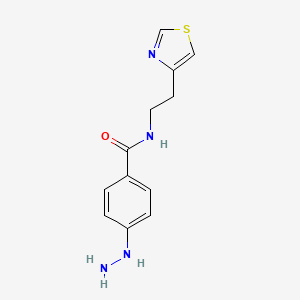
(R)-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in stereochemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the Indanol Moiety: The synthesis begins with the preparation of the indanol moiety, which involves the reduction of indanone using a suitable reducing agent such as sodium borohydride.
Cyclobutene Formation: The formation of the cyclobutene ring is achieved through a cyclization reaction, often involving a suitable cyclizing agent under controlled conditions.
Sulfinamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient and scalable synthesis, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of corresponding oxo and imino derivatives.
Reduction: Reduction reactions can be employed to convert the oxo groups back to hydroxy groups or to reduce the cyclobutene ring to a cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the cyclobutene ring can produce a cyclobutane derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects and for the development of enantioselective catalysts.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions and to investigate the role of chirality in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its unique structure allows for the exploration of new pharmacophores and the development of drugs with improved efficacy and selectivity.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its complex structure and reactivity make it suitable for the development of novel polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple chiral centers allows for selective binding to chiral targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfonamide
- (S)-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide lies in its specific stereochemistry and the presence of multiple functional groups. This allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H20N2O4S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C17H20N2O4S/c1-17(2,3)24(23)19-14-13(15(21)16(14)22)18-12-10-7-5-4-6-9(10)8-11(12)20/h4-7,11-12,18-20H,8H2,1-3H3/t11-,12+,24?/m0/s1 |
Clé InChI |
RQRVCATXMOQZPV-IGMSCZMFSA-N |
SMILES isomérique |
CC(C)(C)S(=O)NC1=C(C(=O)C1=O)N[C@H]2[C@H](CC3=CC=CC=C23)O |
SMILES canonique |
CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2C(CC3=CC=CC=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


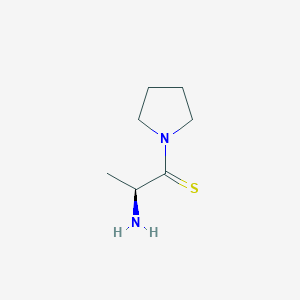
![(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B14803189.png)
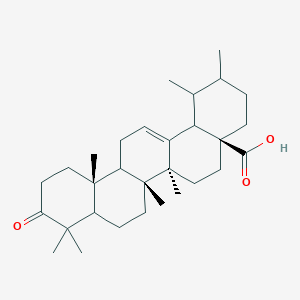
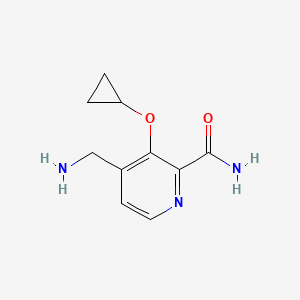

methanone](/img/structure/B14803202.png)
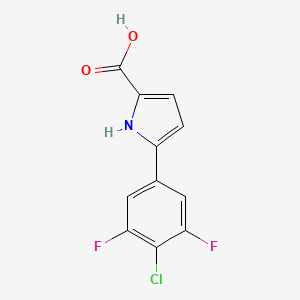
![Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B14803211.png)
![[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803213.png)
![[3-[Tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol](/img/structure/B14803216.png)

![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)
